2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves the condensation of an appropriate benzodiazole derivative with a methoxy-substituted phenyl ethanone. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Methoxyphenyl Ethanone Derivatives: Compounds with similar methoxy-substituted phenyl ethanone structures.
Uniqueness
The uniqueness of 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(3-ethyl-2-iminobenzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H19N3O2/c1-3-20-15-6-4-5-7-16(15)21(18(20)19)12-17(22)13-8-10-14(23-2)11-9-13/h4-11,19H,3,12H2,1-2H3 |
InChI Key |
RADMSYNXHJFMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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